molecular formula C6H12O3 B1678423 Paraldehyde CAS No. 123-63-7

Paraldehyde

Cat. No.: B1678423
CAS No.: 123-63-7
M. Wt: 132.16 g/mol
InChI Key: SQYNKIJPMDEDEG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Paraldehyde primarily targets the central nervous system (CNS) . It is classified as a CNS depressant and has been found to be an effective anticonvulsant, hypnotic, and sedative agent due to its CNS depressant properties .

Mode of Action

This compound is believed to reduce the release of acetylcholine in response to neuronal depolarization . This action results in the blocking of neuromuscular transmission , which can lead to sedation and control of convulsions . The exact mechanism of this effect is unknown .

Biochemical Pathways

This compound is the cyclic trimer of acetaldehyde molecules . It is formally a derivative of 1,3,5-trioxane, with a methyl group substituted for a hydrogen atom at each carbon . It is believed to undergo depolymerization to acetaldehyde followed by oxidation by aldehyde dehydrogenase . This process ultimately leads to the metabolism of this compound to carbon dioxide and water .

Pharmacokinetics

About 93% of orally administered this compound is absorbed from the gastrointestinal tract . This compound is metabolized to carbon dioxide and water, with 70-80% being metabolized to carbon dioxide and subsequently exhaled . Additionally, 11-28% is exhaled as the parent compound, and 0.1-2.5% is excreted in the urine as the parent compound .

Result of Action

The primary result of this compound’s action is the suppression of the nervous system , leading to hypnosis or sedation and anticonvulsant activity . This makes it effective in controlling convulsions due to various clinical causes, including tetanus, status epilepticus, and convulsive drugs .

Action Environment

This compound is a colorless liquid that is sparingly soluble in water and highly soluble in ethanol . It slowly oxidizes in air, turning brown and producing an odor of acetic acid . It should be noted that this compound attacks most plastics and rubbers and should be kept in glass bottles . The reaction of sulfuric acid and acetaldehyde to form this compound is exothermic, with the heat of reaction being −113 kJ·mol −1 . This suggests that temperature could influence the formation and stability of this compound.

Chemical Reactions Analysis

Paraldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sulfuric acid for depolymerization and various oxidizing agents for oxidation reactions. The major products formed from these reactions are acetaldehyde and acetic acid .

Properties

IUPAC Name

2,4,6-trimethyl-1,3,5-trioxane
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InChI

InChI=1S/C6H12O3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3
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InChI Key

SQYNKIJPMDEDEG-UHFFFAOYSA-N
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Canonical SMILES

CC1OC(OC(O1)C)C
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Molecular Formula

C6H12O3
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DSSTOX Substance ID

DTXSID9023419, DTXSID301271154
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Molecular Weight

132.16 g/mol
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Physical Description

Paraldehyde appears as a clear colorless liquid with a pleasant odor. Flash point 96 °F. Melting point 54 °F. Less dense than water. Vapors are heavier than air., Colorless liquid with a pleasant odor; Decomposes on standing; Soluble in water; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

262 °F at 760 mmHg (NTP, 1992), 124.5 °C, 123.00 to 124.00 °C. @ 760.00 mm Hg
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Flash Point

96 °F (NTP, 1992), 96 °F (OPEN CUP), 24 °C c.c.
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Solubility

Sparingly soluble (NTP, 1992), 125g/L, SOL IN 8 PARTS WATER AT 25 °C; 17 PARTS BOILING WATER, Sol in water: 1 in 9 parts at 20 °C, 1 in 10 parts at 30 °C, & 1 in 11.5 parts at 37 °C, Sol in sodium chloride solution: 1 in 9.5 parts at 20 °C, 1 in 11 parts at 30 °C, & 1 in 12.5 parts at 37 °C, MISCIBLE WITH ALC, CHLOROFORM, ETHER, OILS, water solubility = 12g/100 g water at 13 degC, 112 mg/mL at 30 °C, Solubility in water, g/100ml at 13 °C: 12
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Density

0.9943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9923 @ 20 °C/4 °C, SPECIFIC HEAT 0.434; BULK DENSITY 8.27 LB/GAL (20 °C), 0.99 g/cm³
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Vapor Density

4.5, Relative vapor density (air = 1): 4.5
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Vapor Pressure

11.0 [mmHg], 25.3 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1
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Mechanism of Action

Paraldehyde is believed to reduce the release of acetylcholine in response to neuronal depolarization. The exact mechanism of this effect is unknown., BELIEVED TO DEPRESS MANY LEVELS OF CNS INCLUDING ASCENDING RETICULAR ACTIVATING SYSTEM TO CAUSE IMBALANCE BETWEEN INHIBITORY & FACILITATORY MECHANISMS.
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Color/Form

COLORLESS, TRANSPARENT LIQUID

CAS No.

123-63-7, 1499-02-1
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Melting Point

54.7 °F (NTP, 1992), 12.6 °C
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Source DrugBank
URL https://www.drugbank.ca/drugs/DB09117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.